molecular formula C8H9N5O2 B11779707 3-Isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid

3-Isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid

Cat. No.: B11779707
M. Wt: 207.19 g/mol
InChI Key: IXMRBIDCFPUWKU-UHFFFAOYSA-N
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Description

3-Isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with an isopropyl group at the 3-position and a carboxylic acid group at the 7-position. The molecular formula of this compound is C8H9N5O2, and it has a molecular weight of 207.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of cyanoacetamide with isopropylazide in the presence of sodium ethoxide in ethanol at 80°C for 36 hours. This reaction yields 4-amino-3-isopropyl-3H-[1,2,3]triazolo-5-carboxamide, which is then treated with carbon disulfide and potassium hydroxide in ethanol-water under refluxing conditions at 80°C for 48 hours to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, solvent-free conditions or green solvents like ethanol are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, to form esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products Formed

Scientific Research Applications

3-Isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or other signaling molecules, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and carboxylic acid group at specific positions enhances its reactivity and potential as a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

3-propan-2-yltriazolo[4,5-d]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C8H9N5O2/c1-4(2)13-7-5(11-12-13)6(8(14)15)9-3-10-7/h3-4H,1-2H3,(H,14,15)

InChI Key

IXMRBIDCFPUWKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC=NC(=C2N=N1)C(=O)O

Origin of Product

United States

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